molecular formula C13H16O3 B13933611 Tert-butyl 4-formyl-3-methyl-benzoate

Tert-butyl 4-formyl-3-methyl-benzoate

Cat. No.: B13933611
M. Wt: 220.26 g/mol
InChI Key: BRGDJKUOZRRSMM-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-3-methyl-benzoate is a benzoate ester derivative featuring a tert-butyl ester group, a formyl substituent at the 4-position, and a methyl group at the 3-position of the aromatic ring. The formyl group likely enhances reactivity for further functionalization (e.g., condensation or reduction), while the tert-butyl ester provides steric bulk and hydrolytic stability .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

tert-butyl 4-formyl-3-methylbenzoate

InChI

InChI=1S/C13H16O3/c1-9-7-10(5-6-11(9)8-14)12(15)16-13(2,3)4/h5-8H,1-4H3

InChI Key

BRGDJKUOZRRSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Esterification of 4-formyl-3-methylbenzoic acid

A common starting point is 4-formyl-3-methylbenzoic acid, which can be esterified with tert-butanol under acidic conditions to yield the tert-butyl ester.

  • Reaction conditions: Acid-catalyzed esterification using sulfuric acid or p-toluenesulfonic acid as catalyst.
  • Solvent: Typically reflux in tert-butanol or an inert solvent with tert-butanol.
  • Yield: Moderate to high yields (60-85%) depending on reaction time and purity of starting materials.
  • Notes: Protection of the aldehyde group may be necessary if harsh conditions are used to avoid side reactions.

Palladium-catalyzed coupling reactions

An alternative approach involves palladium-catalyzed coupling of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde with methyl 4-vinylbenzoate followed by subsequent transformations to introduce the tert-butyl ester.

  • Catalyst: Pd(OAc)2 (2 mol %) with tri(o-tolyl)phosphine (8 mol %).
  • Base: Triethylamine.
  • Temperature: 110 °C under argon atmosphere.
  • Duration: 2 days.
  • Work-up: Acidification with 2 N HCl, extraction with ethyl acetate, drying over MgSO4, and purification by silica gel chromatography.
  • Yield: Approximately 4.16 g of the desired product obtained from 20 mmol scale.
  • Reference: This method was reported in a Royal Society of Chemistry publication involving styrylbenzoic acid derivatives, which are structurally related to this compound.

Hydrazide intermediate synthesis and functional group modification

A synthetic strategy used in related compounds involves preparing tert-butyl hydrazide derivatives of substituted benzoic acids, followed by stepwise functional group transformations including oxidation and halogenation to introduce the formyl group.

  • Step 1: Preparation of tert-butyl hydrazide by reaction of tert-butylhydrazine hydrochloride with acid chlorides derived from substituted benzoic acids.
  • Step 2: Functional group modifications such as oxidation of hydroxymethyl groups to formyl groups using manganese dioxide.
  • Step 3: Purification by silica gel chromatography.
  • Yields: Varying from 29% to 100% depending on the step.
  • Example: Conversion of 3-hydroxymethyl-5-methylbenzohydrazide to 3-formyl-5-methylbenzohydrazide using MnO2 oxidation.
Step Reagents/Conditions Yield (%) Notes
Esterification tert-butanol, acid catalyst, reflux 60-85 Protect aldehyde if necessary
Pd-catalyzed coupling Pd(OAc)2, P(o-Tol)3, Et3N, 110 °C, 2 days ~70 Argon atmosphere, chromatography purification
Hydrazide formation tert-butylhydrazine hydrochloride, acid chloride, base 43-76 Silica gel chromatography
Oxidation to aldehyde MnO2, reflux in chloroform ~100 High purity aldehyde obtained

Formylation via oxidation of methyl or hydroxymethyl substituents

In some synthetic routes, the formyl group is introduced by oxidation of methyl or hydroxymethyl groups on the aromatic ring.

  • Oxidants: Manganese dioxide (MnO2) is commonly used for selective oxidation of benzylic alcohols to aldehydes.
  • Solvent: Chloroform or dichloromethane.
  • Temperature: Reflux conditions.
  • Advantages: Mild conditions preserve sensitive functional groups.

Summary of synthetic routes

Method Key Reagents/Conditions Advantages Disadvantages
Direct esterification tert-butanol, acid catalyst Simple, straightforward Possible aldehyde side reactions
Pd-catalyzed coupling Pd(OAc)2, P(o-Tol)3, Et3N, 110 °C High selectivity, good yields Long reaction time, expensive catalyst
Hydrazide intermediate route tert-butylhydrazine, acid chlorides, MnO2 oxidation Versatile functionalization Multi-step, moderate yields
Oxidation of methyl/hydroxymethyl MnO2, reflux Mild oxidation, high purity Requires precursor synthesis

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the presence of tert-butyl ester singlet (~1.4 ppm), aromatic protons, methyl substituent (~2.3 ppm), and aldehyde proton (~9.8-10 ppm).
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.
  • Melting Points: Typically in the range of 120-130 °C depending on purity and preparation method.
  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate mixtures (ratios from 10:1 to 4:1) is effective for purification.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formyl-3-methyl-benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-tert-butyl-3-methylbenzoic acid.

    Reduction: 4-tert-butyl-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 4-formyl-3-methyl-benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers, resins, and other materials where aromatic esters are required.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-3-methyl-benzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating tert-butyl group activates the benzene ring towards electrophilic attack, while the formyl group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Tert-butyl 4-formyl-3-methyl-benzoate with structurally related compounds, highlighting key differences in substituents and properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound 4-formyl, 3-methyl C₁₃H₁₆O₃ 220.27 (theoretical) Formylation, ester stability N/A
Tert-butyl 3-fluoro-4-formylbenzoate 4-formyl, 3-fluoro C₁₂H₁₃FO₃ 224.23 Electrophilic substitution; fluorinated drug intermediates
Tert-butyl 4-chloro-3-(trifluoromethyl)benzoate 4-chloro, 3-CF₃ C₁₂H₁₂ClF₃O₂ 280.67 Halogenation; agrochemical synthesis
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride 4-amino, 3-t-Bu C₁₂H₁₈ClNO₂ 243.73 Amine coupling; peptide mimetics
tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate Oxazolidine ring, 4-formyl C₁₁H₁₉NO₄ 229.28 Chiral synthesis; asymmetric catalysis

Key Observations :

  • Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions), similar to analogs in and .
  • Stability: The tert-butyl ester group, common across all compounds, offers hydrolytic resistance compared to methyl or ethyl esters, as noted in .

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